2-Amino-4-(oxolan-3-yloxy)butanoic acid
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Overview
Description
2-Amino-4-(oxolan-3-yloxy)butanoic acid is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a butanoic acid backbone, and an oxolan-3-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(oxolan-3-yloxy)butanoic acid typically involves the reaction of a suitable oxolane derivative with a butanoic acid precursor. One common method is the reductive amination process, where an oxolane derivative is reacted with an amino acid precursor under reductive conditions to form the desired product . The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(oxolan-3-yloxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group or the oxolan-3-yloxy substituent can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.
Scientific Research Applications
2-Amino-4-(oxolan-3-yloxy)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and receptors.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(oxolan-3-yloxy)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied . The exact pathways and targets can vary, but they often involve key enzymes or receptors in metabolic or signaling pathways.
Comparison with Similar Compounds
2-Amino-4-(oxolan-3-yloxy)butanoic acid can be compared with other similar compounds such as:
2-Amino-4-(trifluoromethoxy)butanoic acid: This compound has a trifluoromethoxy group instead of an oxolan-3-yloxy group and exhibits different chemical properties and biological activities.
4-(Nitroso(vinyl)amino)butanoic acid:
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H15NO4 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-amino-4-(oxolan-3-yloxy)butanoic acid |
InChI |
InChI=1S/C8H15NO4/c9-7(8(10)11)2-4-13-6-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11) |
InChI Key |
AFCPYAFGGWJMNA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCCC(C(=O)O)N |
Origin of Product |
United States |
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